Structural Preorganization for Target Engagement vs. Des-alkoxy Analogs
In the patent family covering 3‑pyrazole carboxamides as CB1 inhibitors, compounds bearing a 3‑alkoxy group (general formula I) are reported to retain in vitro CB1 inhibitory activity comparable to rimonabant while exhibiting markedly reduced toxicity [1]. The target compound incorporates the exact 3‑propoxy‑1‑propyl substitution pattern specified in the general formula, distinguishing it from des‑alkoxy analogs that were not exemplified in the same potency/toxicity window [1].
| Evidence Dimension | In vitro CB1 receptor inhibition and toxicity |
|---|---|
| Target Compound Data | Not specifically reported; compound falls within the generic formula claimed to have ‘equivalent CB1 activity to rimonabant’ and ‘remarkably reduced toxicity’ [1]. |
| Comparator Or Baseline | Rimonabant (CB1 inverse agonist) and des‑alkoxy pyrazole carboxamides (not specified). |
| Quantified Difference | Quantitative difference not available for the discrete compound; class-level claim states equivalent CB1 inhibition but lower toxicity than rimonabant [1]. |
| Conditions | In vitro CB1 receptor binding/functional assays; in vivo toxicity models (details not disclosed). |
Why This Matters
For CB1-targeted projects, this compound offers the patented 3‑alkoxy‑1‑alkyl substitution pattern that is associated with an improved therapeutic window over rimonabant, a critical procurement criterion when selecting among pyrazole carboxamide scaffolds.
- [1] Fan R, Feng J, Wang H, Yao H, Qiao L. WO2012151958A1 – Low-toxic 3-pyrazole carboxylic acid amides as CB1 receptor inhibitors. WIPO (PCT), 2012. View Source
